

# Application Notes and Protocols for Atuzabrutinib Single-Cell RNA-Seq Experimental Design

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## Compound of Interest

Compound Name: Atuzabrutinib

Cat. No.: B10823836

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## Introduction

**Atuzabrutinib** (SAR444727) is a selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor signaling pathways.[1] BTK is essential for the proliferation, differentiation, and survival of B-lymphocytes and also plays a role in the function of myeloid cells.[2][3] This makes **atuzabrutinib** a promising therapeutic candidate for B-cell malignancies and autoimmune diseases.

Single-cell RNA sequencing (scRNA-seq) is a powerful technology that allows for the transcriptomic profiling of individual cells, providing unprecedented resolution to dissect cellular heterogeneity and response to therapeutic interventions. By applying scRNA-seq to study the effects of **atuzabrutinib** on peripheral blood mononuclear cells (PBMCs), researchers can gain deep insights into its mechanism of action on different immune cell subsets, identify biomarkers of response and resistance, and elucidate off-target effects.

These application notes provide a comprehensive guide to designing and executing a scRNA-seq experiment to investigate the effects of **atuzabrutinib** on human PBMCs. Detailed protocols for cell handling, drug treatment, library preparation, and data analysis are provided, along with expected quality control metrics and representative data.

## Data Presentation

### Table 1: Pre-Capture Cell Quality Control

This table outlines the key quality control metrics to assess prior to single-cell capture. It is crucial to start with a high-quality single-cell suspension to ensure optimal results.<sup>[4]</sup>

Parameter	Recommended Value	Acceptance Criteria	Method of Assessment
Cell Viability	>90%	Minimum 70%	Trypan Blue Exclusion or Automated Cell Counter
Cell Concentration	700-1200 cells/ $\mu$ L	Within optimal range for loading	Hemocytometer or Automated Cell Counter
Debris and Clumps	Minimal to none	Suspension should appear clean	Microscopic Examination
Red Blood Cell Lysis	>99%	No visible RBC contamination	Microscopic Examination

### Table 2: Post-Sequencing Library Quality Control Metrics

Following sequencing, the quality of the generated data should be assessed. This table provides typical metrics for a 10x Genomics single-cell experiment.

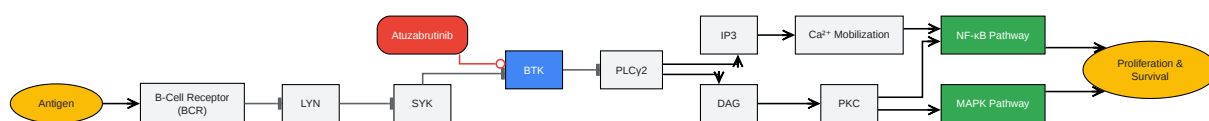
Metric	Typical Value (per cell)	Acceptance Criteria
Estimated Number of Cells	3,000 - 8,000	As targeted
Mean Reads per Cell	>20,000	Sufficient for downstream analysis
Median Genes per Cell	500 - 2,500	Varies by cell type and sequencing depth
Median UMI Counts per Cell	1,500 - 10,000	Varies by cell type and sequencing depth
Fraction Reads in Cells	>70%	Indicates efficient cell capture
Q30 Bases in Barcode	>90%	High base call accuracy
Q30 Bases in RNA Read	>85%	High base call accuracy
Q30 Bases in UMI	>90%	High base call accuracy

### Table 3: Atuzabrutinib-Induced Differential Gene Expression in PBMC Subsets (Illustrative Data)

This table presents illustrative data on the differential gene expression in various PBMC subsets following **atuzabrutinib** treatment. The log2 fold change indicates the magnitude of expression change, and the adjusted p-value signifies the statistical significance.

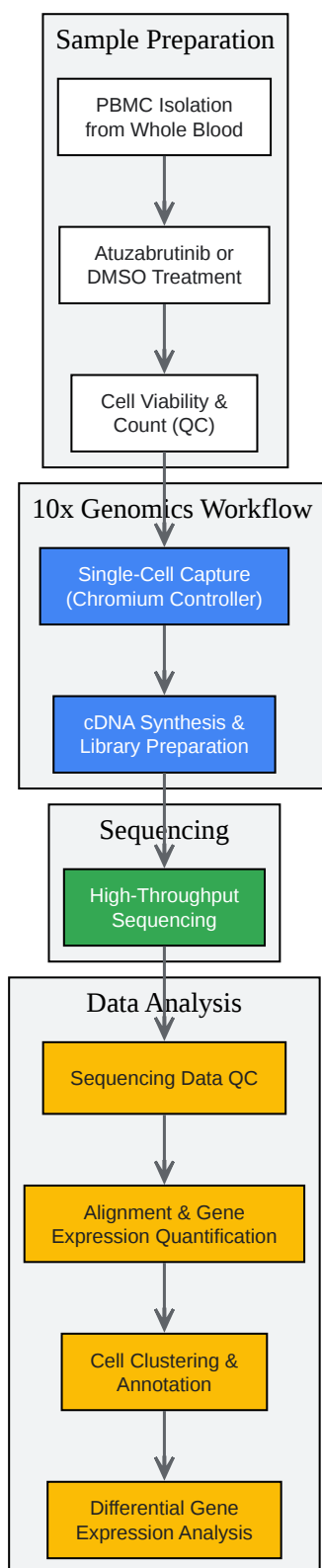
Cell Type	Gene	Log2 Fold Change (Atuzabrutinib vs. DMSO)	Adjusted p-value	Biological Process
B Cells	CD19	-1.5	< 0.01	B-cell development
B Cells	BTK	-0.5	< 0.05	BTK signaling
B Cells	CCL4	-2.1	< 0.01	Chemokine signaling
Monocytes	IL1B	-1.8	< 0.01	Inflammation
Monocytes	TNF	-1.6	< 0.01	Inflammation
NK Cells	GZMB	-0.8	< 0.05	Cytotoxicity
T Cells	CD69	-1.2	< 0.01	T-cell activation

## Mandatory Visualizations



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Caption: **Atuzabrutinib** inhibits the BTK signaling pathway.



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Caption: Experimental workflow for **atuzabrutinib** scRNA-seq.

## Experimental Protocols

### PBMC Isolation and Cryopreservation

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

- Whole blood collected in EDTA or heparin tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Dimethyl sulfoxide (DMSO)
- Centrifuge
- Serological pipettes
- Conical tubes (15 mL and 50 mL)

Procedure:

- Dilute whole blood 1:1 with RPMI-1640 medium.
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
- Collect the mononuclear cell layer and transfer to a new conical tube.

- Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
- Repeat the wash step.
- Resuspend the cell pellet in freezing medium (90% FBS, 10% DMSO).
- Aliquot into cryovials and freeze at -80°C in a controlled-rate freezing container.
- Transfer to liquid nitrogen for long-term storage.

## Cell Thawing and Atuzabrutinib Treatment

Materials:

- Cryopreserved PBMCs
- RPMI-1640 medium supplemented with 10% FBS
- **Atuzabrutinib** stock solution (in DMSO)
- DMSO (vehicle control)
- Cell culture plates
- Incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- Rapidly thaw cryopreserved PBMCs in a 37°C water bath.
- Slowly add pre-warmed RPMI-1640 with 10% FBS.
- Centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in fresh culture medium and count the cells.
- Adjust the cell concentration and plate the cells.

- Treat the cells with the desired concentration of **atuzabrutinib** or an equivalent volume of DMSO (vehicle control).
- Incubate for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO<sub>2</sub>.

## Single-Cell RNA-Seq Library Preparation (10x Genomics Chromium)

This protocol provides a general overview of the 10x Genomics single-cell library preparation workflow. Refer to the manufacturer's specific user guide for detailed instructions.[\[5\]](#)

### Materials:

- 10x Genomics Chromium Controller
- 10x Genomics Single Cell 3' or 5' Reagent Kits
- Treated PBMCs
- Nuclease-free water
- Ethanol
- Thermal cycler
- Agencourt AMPure XP beads
- Qubit Fluorometer and reagents
- Bioanalyzer and reagents

### Procedure:

- After treatment, wash the cells with PBS containing 0.04% BSA.
- Perform cell counting and viability assessment to ensure the cell suspension meets the quality control criteria in Table 1.



- Adjust the cell concentration to the target range for loading onto the Chromium chip.
- Load the single-cell suspension, barcoded gel beads, and partitioning oil into the Chromium chip.
- Run the chip in the Chromium Controller to generate Gel Bead-in-Emulsions (GEMs).
- Perform reverse transcription within the GEMs to generate barcoded cDNA.
- Break the emulsion and purify the cDNA.
- Amplify the cDNA via PCR.
- Perform enzymatic fragmentation and size selection.
- Ligate sequencing adaptors and perform a final PCR amplification.
- Purify and quantify the final library.
- Assess the library quality using a Bioanalyzer.

## Sequencing and Data Analysis

### Sequencing:

- Sequence the prepared libraries on a compatible Illumina sequencing platform.
- A typical sequencing depth of at least 20,000 reads per cell is recommended for cell type identification and differential gene expression analysis.[\[6\]](#)

### Data Analysis Workflow:

- Demultiplexing and FASTQ Generation: Process the raw sequencing data using Cell Ranger mkfastq.
- Alignment and Gene Expression Quantification: Align reads to the human reference genome and generate a feature-barcode matrix using Cell Ranger count.

- **Quality Control:** Filter out low-quality cells based on metrics such as the number of genes detected, UMI counts, and the percentage of mitochondrial reads.
- **Normalization and Dimensionality Reduction:** Normalize the gene expression data and perform dimensionality reduction using techniques like Principal Component Analysis (PCA).
- **Cell Clustering and Annotation:** Cluster cells based on their gene expression profiles and annotate the clusters with known cell type markers.
- **Differential Gene Expression Analysis:** Identify genes that are differentially expressed between **atuzabrutinib**-treated and control cells within each cell cluster.
- **Pathway and Gene Set Enrichment Analysis:** Perform functional enrichment analysis to identify biological pathways affected by **atuzabrutinib** treatment.

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